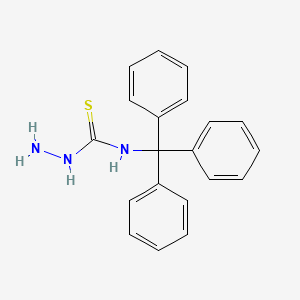

4-Trityl-3-thiosemicarbazide

Descripción

Significance of Thiosemicarbazide (B42300) Scaffold in Medicinal Chemistry

The thiosemicarbazide scaffold (NH2-NH-CS-NH2) is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. researchgate.netresearchgate.net This is attributed to the presence of nitrogen and sulfur atoms which can act as hydrogen bond donors and acceptors, as well as chelate with metal ions. bohrium.comirjmets.com These interactions are crucial for the biological activities exhibited by thiosemicarbazide derivatives, which include a broad spectrum of pharmacological effects.

Research has extensively documented the diverse biological activities of compounds derived from the thiosemicarbazide scaffold. These activities include:

Antimicrobial: Effective against various bacterial and fungal strains. bohrium.commdpi.com

Antiviral: Showing activity against a range of viruses. mdpi.combenthamdirect.com

Anticancer: Demonstrating inhibitory effects on various cancer cell lines. bohrium.commdpi.commdpi.com

Anticonvulsant: Exhibiting potential in the management of seizures. researchgate.netmdpi.com

Anti-inflammatory: Showing promise in reducing inflammation. mdpi.commdpi.com

Antioxidant: Displaying the ability to neutralize harmful free radicals. researchgate.netmdpi.com

The chemical adaptability of the thiosemicarbazide core allows for the synthesis of a large number of derivatives, enabling researchers to fine-tune their biological activities and explore structure-activity relationships. bohrium.comresearchgate.net

Historical Context and Evolution of Thiosemicarbazide Research

The exploration of thiosemicarbazides and their derivatives, particularly thiosemicarbazones, began to gain significant momentum in the mid-20th century. benthamopenarchives.com Early research highlighted their potential as therapeutic agents, with initial reports on their activity against tuberculosis appearing in the 1950s. benthamopenarchives.com The subsequent discovery of their antiviral properties in the 1960s led to extensive research and the eventual commercialization of methisazone (B1676394) for the treatment of smallpox. benthamdirect.combenthamopenarchives.com

Over the last few decades, research interest in thiosemicarbazides has expanded significantly. researchgate.netresearchgate.net Scientists have developed various synthetic methodologies to create a diverse library of thiosemicarbazide analogs. researchgate.netresearchgate.net Modern research often focuses on creating hybrid molecules by combining the thiosemicarbazide scaffold with other known pharmacophores to enhance efficacy and selectivity. bohrium.combenthamdirect.com The ability of thiosemicarbazides to form stable complexes with transition metals has also been a major area of investigation, as these complexes often exhibit enhanced biological activity compared to the free ligands. pnrjournal.comresearchgate.net

Overview of 4-Trityl-3-thiosemicarbazide within the Thiosemicarbazide Class

This compound is a specific derivative within the broader class of thiosemicarbazides. cymitquimica.comarctomsci.com Its chemical structure is characterized by the presence of a bulky trityl group attached to the N4 position of the thiosemicarbazide backbone. cymitquimica.comacs.org The trityl group, a triphenylmethyl group, significantly influences the compound's physical and chemical properties, including its steric hindrance and lipophilicity.

This particular compound serves as a valuable intermediate in organic synthesis. acs.orgnih.gov For instance, trityl isothiocyanate, a precursor to this compound, can be used on a solid support for the synthesis of various other compounds, including thioureas and 2-aminothiazoles. acs.orgnih.gov The trityl group can act as a protective group in multi-step syntheses.

While extensive research has been conducted on the broader class of thiosemicarbazides, the specific biological activities of this compound itself are not as widely documented in publicly available literature. However, its role as a synthetic precursor highlights its importance in the generation of novel molecules with potential therapeutic applications. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21198-26-5 |

| Molecular Formula | C20H19N3S |

| Molecular Weight | 333.46 g/mol |

| Melting Point | 166-168 °C (dec.) chemicalbook.comchemsrc.com |

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 2-aminothiazole |

| This compound |

| Methisazone |

| Thiosemicarbazide |

| Thiourea (B124793) |

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-tritylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBVNMVECCNIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375397 | |

| Record name | 4-Trityl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21198-26-5 | |

| Record name | 4-Trityl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Trityl 3 Thiosemicarbazide and Analogues

Direct Synthesis Approaches to Thiosemicarbazides and their Derivatives

The synthesis of thiosemicarbazides, including 4-substituted derivatives like 4-Trityl-3-thiosemicarbazide, is a well-established area of organic synthesis. These methods typically involve the reaction of a hydrazine (B178648) derivative with an isothiocyanate.

Examination of Precursors and Reaction Conditions

The most common and direct route to 4-substituted thiosemicarbazides involves the nucleophilic addition of hydrazine or a hydrazide to an isothiocyanate. arkat-usa.orgnih.govjuniv.eduresearchgate.net In the case of this compound, the key precursors are trityl isothiocyanate and a hydrazine source, typically hydrazine hydrate (B1144303).

The general reaction mechanism involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final thiosemicarbazide (B42300) product. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or propanol, and may be facilitated by gentle heating. reddit.com For instance, the synthesis of various 4-aryl thiosemicarbazides is achieved by refluxing the corresponding aryl isothiocyanate with hydrazine hydrate in an alcoholic solvent. juniv.edu

A plausible synthetic pathway for this compound is outlined below:

Reaction Scheme for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Trityl Isothiocyanate | Hydrazine Hydrate | Ethanol | Reflux | This compound |

While specific yield data for the solution-phase synthesis of this compound is not extensively reported in the literature, analogous reactions for the preparation of other 4-substituted thiosemicarbazides often proceed with good to excellent yields. nih.govnih.gov The bulky trityl group may influence the reaction kinetics, but the fundamental chemistry remains the same.

Solid-Phase Synthesis Techniques Utilizing Trityl-Thiosemicarbazide Linkers

The trityl group's utility extends to solid-phase synthesis, where it serves as a valuable linker. This approach allows for the efficient, sequential construction of complex molecules on a solid support.

Application of Trityl Isothiocyanate Resins

Trityl isothiocyanate resins are instrumental in solid-phase organic synthesis. researchgate.net These resins are typically prepared from commercially available trityl chloride resins. The resin-bound trityl isothiocyanate can then be reacted with a suitable nucleophile to create a thiosemicarbazide linker. This linker serves as a handle to which other molecules can be attached and subsequently cleaved under specific conditions.

The formation of a trityl-thiosemicarbazide linker on a solid support is a key step in the solid-phase synthesis of various heterocyclic compounds and other derivatives. This methodology offers advantages in terms of purification, as excess reagents and byproducts can be easily washed away from the resin-bound product.

Derivatization and Functionalization of the Thiosemicarbazide Moiety

The thiosemicarbazide core of this compound is rich in reactive sites, making it a versatile scaffold for further chemical transformations. These derivatization strategies are crucial for generating libraries of compounds with diverse biological and chemical properties.

Cyclo-condensation Reactions for Heterocyclic Ring Formation

Thiosemicarbazides are widely used precursors for the synthesis of a variety of heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.net These reactions typically involve the cyclo-condensation of the thiosemicarbazide with a bifunctional electrophile.

The outcome of the cyclization can often be directed by the choice of reaction conditions. For example, acidic conditions often favor the formation of 1,3,4-thiadiazoles, while basic conditions can lead to 1,2,4-triazoles. researchgate.net

Examples of Cyclo-condensation Reactions of 4-Substituted Thiosemicarbazides

| Thiosemicarbazide Reactant | Co-reactant | Conditions | Heterocyclic Product |

| 4-Aryl-3-thiosemicarbazide | Carboxylic Acids/Anhydrides | Acidic (e.g., H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| 4-Aryl-3-thiosemicarbazide | Aldehydes | Oxidative Cyclization | 2,5-Disubstituted-1,3,4-thiadiazole |

| 4-Aryl-3-thiosemicarbazide | Dicarbonyl Compounds | Varies | Various five- and six-membered heterocycles |

The reaction with anhydrides, for instance, can lead to the formation of N-acylated thiosemicarbazides which can then be cyclized to form thiadiazole derivatives. researchgate.net

Reactions with Isocyanates and Isothiocyanates

The nucleophilic nitrogen atoms of the thiosemicarbazide moiety can react with electrophilic reagents such as isocyanates and isothiocyanates. These reactions lead to the formation of thiourea (B124793) or bis-thiourea derivatives.

The reaction of a 4-substituted thiosemicarbazide with an isocyanate introduces a urea-like functionality, while reaction with an isothiocyanate results in a dithiocarbamate-like structure. These derivatizations can significantly alter the chemical and biological properties of the parent molecule. The reaction typically proceeds by the nucleophilic attack of one of the nitrogen atoms of the thiosemicarbazide on the electrophilic carbon of the isocyanate or isothiocyanate.

Formation of Polyheterocyclic Systems (e.g., Triazines, Thiadiazoles, Triazolidines)

The thiosemicarbazide scaffold, particularly functionalized variants like this compound, serves as a versatile building block for the synthesis of a wide array of polyheterocyclic systems. The inherent reactivity of the thioamide moiety and the hydrazine nitrogen atoms allows for various cyclization reactions to form stable five- and six-membered rings, including triazines, thiadiazoles, and triazolidines. These reactions are typically achieved through condensation and cyclodehydration with appropriate bifunctional reagents.

Triazines: The synthesis of 1,2,4-triazine (B1199460) derivatives from thiosemicarbazides is a well-established methodology. jmchemsci.com This transformation is generally accomplished by reacting the thiosemicarbazide with α-dicarbonyl compounds, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione). The reaction proceeds via initial condensation to form a thiosemicarbazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of a water molecule to yield the triazine-thione. jmchemsci.comresearchgate.net For instance, the cyclization of benzil with thiosemicarbazide leads to the formation of 5,6-diphenyl-1,2,4-triazine-3-thiol. researchgate.net This thiol can then be functionalized, for example, by introducing a trityl group to yield 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine, demonstrating a pathway to incorporate the bulky trityl moiety into a triazine system derived from a thiosemicarbazide precursor. researchgate.net

Thiadiazoles: 1,3,4-Thiadiazoles are among the most common heterocyclic systems synthesized from thiosemicarbazide precursors. researchgate.net The cyclization is typically acid-catalyzed and involves the reaction of a 4-substituted thiosemicarbazide with carboxylic acids, acid chlorides, or orthoesters. nih.gov The general mechanism involves the acylation of the N-1 nitrogen of the thiosemicarbazide, followed by intramolecular cyclodehydration. nih.govsbq.org.br Reagents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly employed to facilitate this dehydration step. nih.govjocpr.com This method allows for the synthesis of a variety of 2-amino-5-substituted-1,3,4-thiadiazoles, where the substituent at the 5-position is derived from the carboxylic acid reagent and the substituent on the amino group corresponds to the N-4 substituent of the thiosemicarbazide. nih.gov

Triazolidines: 1,2,4-Triazolidine-3-thiones can be synthesized through the cyclization of thiosemicarbazides with various carbonyl compounds, including aldehydes and ketones. researchgate.net This reaction is often catalyzed by acids. The proposed mechanism suggests an initial condensation between the thiosemicarbazide and the carbonyl compound to form a thiosemicarbazone, followed by an intramolecular cyclization to form the triazolidine (B1262331) ring. researchgate.net The use of diverse aldehydes and ketones allows for the introduction of a wide range of substituents on the triazolidine core. researchgate.net

Table 1: Synthesis of Polyheterocyclic Systems from Thiosemicarbazide Precursors

| Heterocyclic System | Precursors | Reagents/Conditions | General Product |

|---|---|---|---|

| 1,2,4-Triazines | Thiosemicarbazide + α-Dicarbonyl compound (e.g., Benzil) | Acetic Acid or Water, Heat | 5,6-Disubstituted-1,2,4-triazine-3-thione |

| 1,3,4-Thiadiazoles | 4-Substituted Thiosemicarbazide + Carboxylic Acid | Dehydrating agent (e.g., POCl₃, H₂SO₄) | 2-(Substituted-amino)-5-substituted-1,3,4-thiadiazole |

| 1,2,4-Triazolidines | Thiosemicarbazide + Aldehyde/Ketone | Acid catalyst, Aqueous medium | 5,5-Disubstituted-1,2,4-triazolidine-3-thione |

Strategic Introduction of Trityl and Other Bulky Substituents onto Thiosemicarbazide Scaffolds

The incorporation of bulky substituents, such as the trityl (triphenylmethyl) group, onto the thiosemicarbazide framework is a key strategy for modulating the steric and electronic properties of the resulting molecules and their heterocyclic derivatives. There are two primary strategies for achieving this: de novo synthesis using a bulky precursor and post-synthetic modification of a pre-formed scaffold.

De Novo Synthesis: The most direct method for synthesizing N-substituted thiosemicarbazides involves the reaction of a corresponding hydrazine derivative with an isothiocyanate. researchgate.netmdpi.com To introduce a bulky group at the N-4 position, a bulky isothiocyanate is reacted with hydrazine hydrate. For example, the synthesis of 4-aryl substituted thiosemicarbazides is commonly achieved by reacting an aryl isothiocyanate with hydrazine. juniv.edu Following this logic, this compound could be synthesized by reacting trityl isothiocyanate with hydrazine. This approach allows for the direct and unambiguous placement of the bulky group onto the thiosemicarbazide backbone before its subsequent use in heterocycle formation.

Post-Synthetic Modification: An alternative strategy involves introducing the bulky group after the formation of a heterocyclic system. This is particularly useful when the bulky group might interfere with the initial cyclization reaction or when a thiol-functionalized heterocycle is the synthetic target. A notable example is the synthesis of 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine. researchgate.net In this method, 5,6-diphenyl-1,2,4-triazine-3-thiol, which is formed from the cyclization of benzil and thiosemicarbazide, is reacted with trityl chloride. researchgate.net The trityl group attaches to the sulfur atom, demonstrating an effective post-cyclization strategy for introducing this bulky substituent. This S-alkylation approach leverages the nucleophilicity of the thiol group present on the triazine ring.

Table 2: Strategies for Introducing Bulky Substituents

| Strategy | Description | Key Reactants | Example Product |

|---|---|---|---|

| De Novo Synthesis | Synthesis of the thiosemicarbazide scaffold using a bulky starting material. | Bulky Isothiocyanate (e.g., Trityl isothiocyanate) + Hydrazine | This compound |

| Post-Synthetic Modification | Addition of the bulky group to a pre-formed heterocyclic system derived from thiosemicarbazide. | Heterocyclic Thiol (e.g., 5,6-diphenyl-1,2,4-triazine-3-thiol) + Trityl Chloride | 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine |

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Trityl 3 Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of organic molecules. For 4-Trityl-3-thiosemicarbazide, both ¹H and ¹³C NMR studies provide critical insights into its molecular architecture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons present in the molecule. The aromatic protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the downfield region, generally between δ 7.20 and 7.50 ppm. The significant deshielding of these protons is due to the anisotropic effect of the aromatic rings.

The protons of the thiosemicarbazide (B42300) moiety are anticipated to appear as distinct signals. The N-H protons, being exchangeable, may present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Typically, signals for protons on nitrogen atoms in thiosemicarbazide derivatives are observed as singlets in the range of 8.25–10.93 ppm. nih.gov The NH₂ protons, in particular, may show a signal around 4.22–4.34 ppm. westmont.edu

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Trityl (Ar-H) | 7.20 - 7.50 | Multiplet |

| NH (Thioamide) | 8.25 - 10.93 | Broad Singlet |

| NH₂ | 4.22 - 4.34 | Broad Singlet |

Note: Data are hypothetical and based on typical values for similar functional groups.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, which is expected to resonate in the range of δ 176-182 ppm for thiosemicarbazide derivatives.

The carbons of the trityl group will also produce characteristic signals. The quaternary carbon to which the three phenyl rings are attached is expected to have a chemical shift in the range of δ 70-80 ppm. The aromatic carbons of the phenyl rings will display a series of signals between δ 125 and 145 ppm. The carbon atoms directly attached to the quaternary carbon will appear more downfield compared to the other aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 176 - 182 |

| Trityl (Ar-C) | 125 - 145 |

| Trityl (Quaternary C) | 70 - 80 |

Note: Data are hypothetical and based on typical values for similar functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations of the primary and secondary amines in the thiosemicarbazide moiety typically appear as a broad band or multiple sharp peaks in the region of 3100-3400 cm⁻¹.

The aromatic C-H stretching vibrations of the trityl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are absent in this molecule. The characteristic C=S stretching vibration, a key indicator of the thiosemicarbazide backbone, is anticipated to appear in the range of 1100-1300 cm⁻¹. chemicalbook.com The C-N stretching vibrations are typically observed in the region of 1250-1350 cm⁻¹.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=S Stretch | 1100 - 1300 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Note: Data are hypothetical and based on typical values for similar functional groups.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. In this compound, the symmetric stretching of the aromatic rings of the trityl group is expected to produce a strong Raman band around 1000 cm⁻¹. The C=S stretching vibration is also Raman active and would be expected in a similar region as in the FT-IR spectrum, although its intensity can vary.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

A characteristic fragmentation pattern would involve the cleavage of the bond between the trityl group and the thiosemicarbazide moiety. This would result in a very stable triphenylmethyl cation (trityl cation) at m/z 243, which would likely be the base peak in the spectrum. The fragmentation of the thiosemicarbazide portion would also produce a series of smaller fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 91 | [NH₂CSNH]⁺ or related fragments |

Note: Data are hypothetical and based on established fragmentation patterns of similar structures.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For thiosemicarbazide derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* transitions associated with the azomethine (C=N), thiocarbonyl (C=S), and aromatic chromophores within the molecule.

The high-intensity bands, generally observed in the shorter wavelength region (around 245-350 nm), are assigned to π → π* transitions. longdom.orgnih.govnih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The lower intensity bands, often appearing at longer wavelengths, are attributed to n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (like those on the sulfur or nitrogen atoms) to a π* antibonding orbital. nih.gov The solvent environment can influence the position and intensity of these bands. For instance, studies on various thiosemicarbazone derivatives show distinct absorption maxima that are indicative of their specific electronic structure. longdom.orgnih.govnih.gov

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Various Thiosemicarbazone Derivatives

| Compound/Complex | λmax (nm) | Assignment |

|---|---|---|

| Salicylaldehyde-Thiosemicarbazone Nickel (II) Complex | 245 | π → π* / n → π* |

| Salicylaldehyde-Thiosemicarbazone Copper (II) Complex | 334 | π → π* / n → π* |

| Chromone-based Thiosemicarbazone (3a) | 335 | π → π* |

This table is generated based on data from related thiosemicarbazone compounds to illustrate typical spectral characteristics.

Solid-State Structural Analysis

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.

Single crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's structure, including the conformation and configuration of its constituent atoms. nih.gov For thiosemicarbazide derivatives, SCXRD studies have confirmed the presence of the characteristic thiosemicarbazide backbone and have elucidated the geometric arrangements of various substituents. researchgate.netresearchgate.net

These studies reveal critical structural details such as the planarity of the thiosemicarbazone moiety and the E/Z configuration about the C=N double bond. researchgate.net Furthermore, SCXRD analysis identifies intermolecular interactions, such as hydrogen bonding between the N-H groups and the sulfur atoms of adjacent molecules, which govern the crystal packing. nih.govresearchgate.net Thiosemicarbazone derivatives have been found to crystallize in various systems, including monoclinic, triclinic, and orthorhombic. longdom.orgresearchgate.net

Table 2: Illustrative Crystallographic Data for Thiosemicarbazone Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| Fluorine-functionalized Thiosemicarbazone (3a) | Monoclinic | P2₁/n | C=S: ~1.68, C=N: ~1.28 | C-N-N: ~117 |

| Chromone-based Thiosemicarbazone (3a) | Orthorhombic | Pbcn | C=S: ~1.67, C=N: ~1.29 | N-N-C(S): ~118 |

This table presents typical data obtained from SCXRD studies of related compounds to demonstrate the capabilities of the technique. longdom.orgresearchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is instrumental in confirming the phase purity of a synthesized compound, identifying its crystal structure, and assessing its degree of crystallinity. researchgate.net The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

Analysis of the PXRD patterns of thiosemicarbazone metal complexes has been used to distinguish between crystalline and amorphous materials. rsc.org For crystalline samples, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters. researchgate.netrsc.org Moreover, the width of the diffraction peaks is related to the size of the crystalline domains. The Scherrer equation can be applied to the peak broadening to estimate the average crystallite size, providing valuable information on the material's microstructure. researchgate.net

Table 3: Example of Data Derived from Powder XRD Analysis of a Thiosemicarbazone Complex

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Average Particle Size (nm) |

|---|---|---|---|

| 15.82 | 5.59 | 100 | ~30-50 |

| 20.50 | 4.33 | 45 | |

| 25.75 | 3.46 | 60 |

This table is a representative example based on findings for related thiosemicarbazone complexes to illustrate the type of data obtained from PXRD analysis. researchgate.net

Electron Microscopy for Morphology (e.g., SEM, AFM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing the surface morphology and topography of solid materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides images of a sample by scanning the surface with a focused beam of electrons. It is used to study the size, shape, and surface texture of crystalline or powdered materials. researchgate.net For instance, SEM analysis of thiosemicarbazide hydrochloride crystals has been used to characterize their surface features. researchgate.net

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of surfaces at the atomic level. longdom.org AFM operates by scanning a sharp probe over the sample surface, providing a three-dimensional topographical map. This technique is particularly useful for obtaining detailed information on surface roughness and characterizing the micro- and nanostructure of materials without the need for complex sample preparation. longdom.org While specific SEM or AFM studies on this compound are not widely reported, these techniques are invaluable for the comprehensive solid-state characterization of this and related compounds.

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available on the coordination chemistry of the chemical compound “this compound” to generate the requested article. The user's strict instructions to focus solely on this specific compound and adhere to a detailed outline concerning its metal complexation cannot be fulfilled with the currently accessible research findings.

The performed searches consistently yielded information on the broader class of thiosemicarbazones (derivatives of thiosemicarbazides) or on thiosemicarbazide ligands with different, less sterically hindered substituents at the N4 position (such as methyl, ethyl, or phenyl groups). The trityl (triphenylmethyl) group is exceptionally bulky, and its unique steric and electronic properties would significantly influence the ligating behavior of the thiosemicarbazide backbone. Therefore, extrapolating data from simpler analogues would be scientifically inaccurate and would not meet the specific requirements of the request.

Detailed information required for the specified outline, including:

Coordination Chemistry and Metal Complexation of Thiosemicarbazide Derivatives

Synthesis and Characterization of Metal Complexes

Magnetic Properties:Published research on the magnetic behavior of metal complexes derived from this particular ligand.

was not found. Without this foundational research, generating a thorough, informative, and scientifically accurate article as requested is not possible. To do so would require speculation and the use of irrelevant data from other compounds, directly violating the user's explicit instructions.

Therefore, until specific research on the coordination chemistry and metal complexation of 4-Trityl-3-thiosemicarbazide becomes available, the creation of the requested article cannot be completed.

Catalytic Applications of Thiosemicarbazide (B42300) Metal Complexes

It is concluded that the coordination chemistry of this compound is a novel area that has not yet been explored or reported in publicly accessible scientific literature.

Investigation of Biological Mechanisms of Action of Thiosemicarbazide Derivatives

Antimicrobial Action Pathways

Antifungal Mechanisms

Thiosemicarbazide (B42300) derivatives have demonstrated notable potential as antifungal agents, acting through various mechanisms to inhibit fungal growth. Research indicates that the core NH-NH-C(=S)-NH structure is important for their antifungal response. benthamdirect.com The antifungal efficacy of these compounds is often linked to their ability to interfere with essential fungal enzymes and cellular processes.

One proposed target for some thiosemicarbazide derivatives is the fungal secreted aspartic proteinase (SAP), an enzyme crucial for the pathogenesis of fungi like Candida albicans. benthamdirect.com By inhibiting such enzymes, these compounds can disrupt the fungus's ability to acquire nutrients and invade host tissues. The specific activity can be significantly influenced by the substituents attached to the thiosemicarbazide core. For instance, a series of benzaldehyde (B42025) thiosemicarbazide derivatives containing a piperidine (B6355638) moiety showed that the presence of the piperidine group was crucial for enhancing fungicidal activity. mdpi.com Compound 3b from this series, (E)-N'-(5-chloro-2-hydroxybenzylidene)piperidine-1-carbothiohydrazide, exhibited potent activity against several plant pathogenic fungi, with an EC50 value of 1.6 μg/mL against Pythium aphanidermatum, superior to the commercial fungicide azoxystrobin. mdpi.com

Another study identified a thiosemicarbazone derivative, hit 1 , which displayed excellent activity against Candida glabrata with a Minimum Inhibitory Concentration (MIC) of 0.0313 µg/mL. nih.gov Further synthesis and testing of related compounds revealed that substitutions on the phenyl ring significantly impacted antifungal potency. For example, compounds with a 3-Cl or 4-Cl substitution showed improved activity against C. glabrata compared to the initial hit compound. nih.gov

Table 1: Antifungal Activity of Selected Thiosemicarbazide Derivatives

Compound Target Organism Activity Metric Value Reference (E)-N'-(5-chloro-2-hydroxybenzylidene)piperidine-1-carbothiohydrazide (3b) Pythium aphanidermatum EC50 1.6 µg/mL nih.gov Hit 1 (a thiosemicarbazone) Candida glabrata 537 MIC 0.0313 µg/mL Compound 5g (3-Cl derivative) Candida glabrata 537 MIC ≤0.0156 µg/mL Compound 5h (4-Cl derivative) Candida glabrata 537 MIC ≤0.0156 µg/mL

Antimycobacterial Mechanisms

The antimycobacterial properties of thiosemicarbazide derivatives have been recognized for decades, with research pointing towards multiple mechanisms of action. A primary mode of action for some derivatives is the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication, and their inhibition leads to bacterial growth arrest. For example, 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide (compound 7) was found to inhibit the ATPase activity of Staphylococcus aureus topoisomerase IV and showed high activity against Mycobacterium smegmatis and Mycobacterium tuberculosis strains. nih.gov In vivo studies revealed this compound extended the DNA replication process duration in M. smegmatis, ultimately causing growth arrest. nih.gov

Another key target for antimycobacterial agents is the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme vital for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. semanticscholar.org Several studies have suggested that thiosemicarbazide derivatives may exert their effect through the inhibition of this enzyme.

Furthermore, some thiosemicarbazide derivatives are considered pro-drugs that require activation within the mycobacterial cell to exert their effect. The activity of these compounds is also closely linked to their physicochemical properties, particularly lipophilicity (expressed as log P). Studies on 2-acetylpyridine (B122185) thiosemicarbazones showed a parabolic relationship between lipophilicity and antimycobacterial activity, with optimal log P values around 4.0 for pathogenic mycobacteria like M. tuberculosis. nih.govsemanticscholar.org This suggests that the ability of the compound to penetrate the lipid-rich mycobacterial cell wall is a critical determinant of its efficacy.

Table 2: Antimycobacterial Activity of Selected Thiosemicarbazide Derivatives

Compound Target Organism Activity Metric Value Mechanism/Target Reference 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide M. tuberculosis MIC 15.625 µg/mL Topoisomerase IV ATPase inhibition nih.gov Compound 5 (pyrrolidine derivative) M. tuberculosis H37Rv MIC 2 µg/mL Not specified nih.gov Compound 7 (piperidine derivative) M. tuberculosis H37Rv MIC 2 µg/mL Not specified nih.gov Compound VII (methoxy derivative) M. tuberculosis MIC ≥20 µg/mL Not specified nih.gov

Antiviral Mechanisms

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, were among the first classes of synthetic antiviral agents discovered. researchgate.netnih.gov Their mechanism of action can be multifaceted, often involving the inhibition of viral enzymes essential for replication or interference with viral maturation processes. researchgate.net

One of the earliest recognized thiosemicarbazone antivirals, Metisazone, is known to inhibit the synthesis of viral mRNA and proteins, thereby interfering with the maturation of orthopoxviruses. researchgate.net More broadly, these compounds can target viral polymerases (both RNA and DNA dependent) and reverse transcriptase, preventing the replication of the viral genome. nih.gov For example, certain benzimidazole-based thiosemicarbazones have shown inhibitory activity against the RNA polymerase of Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus. nih.gov

Another significant mechanism is the chelation of metal ions that are crucial for the function of viral enzymes. The thiosemicarbazone scaffold can form coordinate bonds with metal ions, sequestering them and rendering key viral metalloenzymes inactive. nih.gov Recent studies on benzimidazole (B57391) derivatives bearing a thiosemicarbazone moiety have identified compounds with dual inhibitory action against influenza A virus and human coronavirus. nih.gov Furthermore, specific derivatives have shown potent activity against Respiratory Syncytial Virus (RSV) by targeting the RSV F protein, which is critical for viral entry into host cells. nih.gov

Antioxidant Mechanisms

Thiosemicarbazide derivatives have demonstrated significant antioxidant properties, primarily through mechanisms of free radical scavenging and metal ion reduction. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netsemanticscholar.orgcropj.com

The primary mechanism for radical scavenging is believed to be hydrogen atom transfer (HAT) from the N-H groups of the thiosemicarbazide backbone. semanticscholar.orgnih.gov The presence of the thioamide group (-C(=S)NH-) is crucial; its ability to exist in thioamide–thioimidic acid tautomeric forms and the lower electronegativity of sulfur compared to oxygen facilitate proton donation to neutralize free radicals. rsc.org Theoretical studies using density functional theory (DFT) have supported the HAT mechanism by calculating bond dissociation enthalpy (BDE), with lower BDE values indicating easier hydrogen atom abstraction. nih.gov

The antioxidant activity is also influenced by an electron transfer (ET) mechanism, as measured by the FRAP assay. semanticscholar.org Studies have shown that derivatives with electron-donating groups on attached aromatic rings tend to exhibit enhanced antioxidant activity, as these groups can better stabilize the resulting radical species. semanticscholar.orgnih.gov For instance, a study of camphene-based thiosemicarbazones found that a derivative with a diethylamino group (an electron-donating group) showed the highest radical scavenging activity. nih.gov In contrast, electron-withdrawing groups generally decrease this activity. semanticscholar.org

Table 3: Antioxidant Activity of Selected Thiosemicarbazide Derivatives

Compound Assay Activity Metric Value Reference 2-(ethylsulfanyl)-N-(4-fluorophenyl)benzohydrazidecarbothioamide (Compound 3) DPPH IC50 0.22 µg/mL nih.gov 2-(ethylsulfanyl)-N-(4-fluorophenyl)benzohydrazidecarbothioamide (Compound 3) FRAP Reducing Power 3054 µM/100 g nih.gov Compound 5f' (thiosemicarbazide with BHT) DPPH IC50 25.47 µM Camphene-based thiosemicarbazone (TSC-2) DPPH EC50 0.208 mol/mol DPPH jcsp.org.pk

Other Enzyme Inhibition Studies (e.g., α-Glucosidase, Cathepsin L/B, Urease)

Beyond their antimicrobial and antioxidant activities, thiosemicarbazide derivatives are effective inhibitors of several other medically relevant enzymes.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Thiosemicarbazide-based β-carboline derivatives have been shown to be potent, non-competitive inhibitors of α-glucosidase, with IC50 values significantly lower than the standard drug acarbose. Molecular docking studies suggest these inhibitors bind to the enzyme through hydrogen bonds and hydrophobic interactions, inducing conformational changes that reduce its catalytic activity. jcsp.org.pk

Cathepsin L/B: These are lysosomal cysteine proteases implicated in various diseases, including cancer metastasis. nih.govspringernature.com Thiosemicarbazone derivatives have been developed as potent and selective inhibitors of Cathepsin L. nih.gov The mechanism involves the thiosemicarbazone moiety interacting with the Cysteine-25 residue in the enzyme's active site. nih.gov Studies have found that chloro-substituted thiosemicarbazones are particularly effective competitive inhibitors of Cathepsin B. researchgate.net

Urease: This nickel-containing enzyme is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Thiosemicarbazone derivatives are known to be strong urease inhibitors. Their mechanism is attributed to the sulfur atom of the thiosemicarbazone core chelating the two nickel ions in the enzyme's active site, thereby blocking its function. researchgate.net

Structure-Activity Relationship (SAR) Studies Related to Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiosemicarbazide derivatives by identifying the structural features that govern their biological activities. nih.gov

Antifungal/Antibacterial Activity: The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, is a key determinant of antibacterial activity. nih.gov For antifungal activity, the inclusion of a piperidine moiety has been shown to be more effective than derivatives without it. mdpi.com Furthermore, the type and position of substituents on aromatic rings are critical; for example, electron-withdrawing groups like halogens at the meta or para positions of a phenyl ring can enhance activity against C. glabrata. nih.gov

Antimycobacterial Activity: Lipophilicity is a critical factor. A parabolic relationship exists between the partition coefficient (log P) and activity, indicating that an optimal lipophilicity is required for the compound to effectively penetrate the mycobacterial cell wall without being trapped in the lipid bilayer. nih.govsemanticscholar.org The presence of basic substituents like pyrrolidine (B122466) and piperidine has also been linked to strong inhibition of M. tuberculosis. mdpi.com

Antioxidant Activity: The antioxidant capacity is strongly influenced by the electronic properties of substituents on any attached aryl rings. Electron-donating groups enhance radical scavenging activity by stabilizing the resulting antioxidant radical through resonance or inductive effects. semanticscholar.orgnih.gov Conversely, electron-withdrawing groups tend to diminish this activity. semanticscholar.org The core thioamide group is essential for the primary radical scavenging mechanism. rsc.org

Enzyme Inhibition: For Cathepsin L inhibition, a meta-bromo substituent on one aryl ring of a benzophenone (B1666685) thiosemicarbazone scaffold was found in the most active compounds. nih.gov In urease inhibition, the position of substituents on the phenyl ring was shown to be important, with larger alkyl groups at the para position potentially binding more effectively to the enzyme's active site.

Computational and Theoretical Studies on 4 Trityl 3 Thiosemicarbazide and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data. For a molecule like 4-Trityl-3-thiosemicarbazide, DFT calculations can provide fundamental insights into its intrinsic chemical nature, reactivity, and stability. These calculations are foundational for understanding the molecule's behavior at an electronic level.

Electronic Structure Analysis

Electronic structure analysis through DFT visualizes how electrons are distributed within the molecule. This is often represented through electron density maps and molecular electrostatic potential (MEP) surfaces.

For this compound, an MEP map would likely show regions of negative electrostatic potential (electron-rich) concentrated around the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) moiety due to their high electronegativity and lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms would represent areas of positive potential (electron-poor), indicating sites for nucleophilic interaction. The large, nonpolar trityl group, composed of three phenyl rings, would be expected to show a largely neutral potential, contributing to the molecule's hydrophobic character.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiosemicarbazide portion, particularly involving the sulfur atom and the hydrazinic nitrogen atoms. The LUMO, on the other hand, might be distributed across the π-systems of the phenyl rings of the trityl group. DFT calculations would precisely determine the energies of these orbitals and their spatial distribution. nih.gov

Illustrative Data Table for FMO Analysis:

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~4.0 | LUMO-HOMO energy difference, indicating chemical stability |

Prediction of Thermodynamical and Electronic Properties

DFT calculations are also used to predict a range of thermodynamical and electronic properties that describe a molecule's stability and behavior under various conditions. These quantum chemical descriptors are crucial for understanding the molecule's potential as a drug candidate or for other chemical applications. nih.gov

Key properties that can be calculated include:

Total Energy: The sum of the kinetic and potential energies of all particles in the molecule, indicating its stability.

Enthalpy of Formation: The change in enthalpy during the formation of the compound from its constituent elements.

Hardness (η) and Softness (σ): Global reactivity descriptors derived from HOMO and LUMO energies that quantify the resistance to change in electron distribution.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Illustrative Data Table for Predicted Properties:

| Property | Predicted Value (Illustrative) | Unit |

|---|---|---|

| Total Energy | -1500 | Hartree |

| Dipole Moment | 3.5 | Debye |

| Hardness (η) | 2.0 | eV |

| Softness (σ) | 0.25 | eV-1 |

| Electronegativity (χ) | 3.75 | eV |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.govnih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.gov

Ligand-Target Protein Binding Affinity Predictions

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol). nih.gov This value estimates the strength of the interaction between the ligand and the target protein. A more negative binding affinity score generally indicates a more stable ligand-protein complex and a higher likelihood of potent biological activity. mdpi.com

For this compound, docking studies would first require the identification of a relevant biological target. Thiosemicarbazide derivatives have been studied as inhibitors for various enzymes, including tyrosinase, ribonucleotide reductase, and various kinases. nih.govnih.gov Once a target protein is selected, docking simulations would place the compound into the protein's active site and calculate the binding affinity.

Illustrative Data Table for Binding Affinity Predictions:

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, predicted) |

|---|---|---|

| Tyrosinase (e.g., 2Y9X) | -8.5 | Low µM range |

| Ribonucleotide Reductase (e.g., 1W68) | -7.9 | Mid µM range |

| A Kinase (e.g., 3WI6) | -9.2 | High nM range |

Elucidation of Molecular Interactions at Binding Sites

Beyond predicting binding strength, molecular docking provides a detailed, three-dimensional model of the ligand within the receptor's binding pocket. This allows for the precise elucidation of the non-covalent interactions that stabilize the complex. nih.gov These interactions can include:

Hydrogen Bonds: Typically formed between the N-H groups of the thiosemicarbazide moiety and polar amino acid residues (e.g., Asp, Glu, Ser).

Hydrophobic Interactions: The large, bulky trityl group would be expected to form significant hydrophobic or van der Waals interactions with nonpolar residues (e.g., Leu, Val, Phe) in the active site.

π-π Stacking: The phenyl rings of the trityl group could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Coordination: The sulfur atom could potentially coordinate with metal ions if present in the enzyme's active site.

Understanding these specific interactions is crucial for rational drug design, as it allows for chemical modifications to the ligand to improve its potency and selectivity. nih.gov

In Silico Biological Activity Prediction (e.g., PASS Software)

In silico methods, particularly the Prediction of Activity Spectra for Substances (PASS) software, are instrumental in the early stages of drug discovery for forecasting the biological potential of novel compounds. mdpi.comnih.gov This computational tool analyzes the structure of a molecule, like this compound, and predicts its likely biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. mdpi.comnih.gov The software provides probabilities for a compound to be active (Pa) or inactive (Pi) for a wide range of biological functions. way2drug.com A higher Pa value suggests a greater likelihood of exhibiting a specific biological activity. nih.gov

For thiosemicarbazide derivatives, PASS analysis has been employed to identify the most probable biological actions, guiding further experimental studies. mdpi.comnih.gov For instance, in studies of various thiosemicarbazide analogues, PASS predictions have highlighted potential antibacterial, anthelmintic, and antitubercular activities, among others. mdpi.comnih.gov These predictions are based on comparing the compound's structure to a vast database of biologically active substances. akosgmbh.de The results help researchers prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.comnih.gov

Below is a representative data table illustrating the types of predictions generated by PASS for thiosemicarbazide analogues. The activities listed are commonly predicted for this class of compounds.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antitubercular | 0.750 - 0.850 | 0.005 - 0.015 |

| Antibacterial | 0.700 - 0.800 | 0.020 - 0.040 |

| Antifungal | 0.650 - 0.750 | 0.030 - 0.050 |

| Urease Inhibitor | 0.600 - 0.700 | 0.010 - 0.025 |

| Antineoplastic | 0.550 - 0.650 | 0.050 - 0.080 |

| Kinase Inhibitor | 0.500 - 0.600 | 0.040 - 0.070 |

Note: The Pa and Pi values are representative ranges for thiosemicarbazide analogues based on published studies and are not specific to this compound itself.

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netias.ac.in By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts between neighboring molecules. nih.gov Red spots on the d_norm map indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov

For thiosemicarbazone derivatives, Hirshfeld analysis typically reveals that H···H contacts make up the largest percentage of the total surface area, reflecting the hydrogen-rich exterior of the molecules. researchgate.netnih.gov Other significant interactions include S···H/H···S, C···H/H···C, N···H/H···N, and O···H/H···O contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface. nih.govnih.gov This analysis is essential for understanding the forces that govern crystal packing. researchgate.net

The following table summarizes typical percentage contributions of various intermolecular contacts for thiosemicarbazone derivatives as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 40.0 - 50.0% |

| C···H / H···C | 15.0 - 25.0% |

| S···H / H···S | 10.0 - 20.0% |

| N···H / H···N | 5.0 - 10.0% |

| C···C | 2.0 - 5.0% |

| Other (e.g., O···H, F···H) | Variable |

Note: The percentages are representative ranges for thiosemicarbazone derivatives found in the literature. nih.govnih.gov

Interaction Energy Calculations

To provide a more quantitative understanding of the forces driving crystal packing, interaction energy calculations are performed. These calculations, often based on Density Functional Theory (DFT), quantify the strength of the interactions between a central molecule and its nearest neighbors in the crystal lattice. The total interaction energy is typically decomposed into four key components: electrostatic, polarization, dispersion, and repulsion energies.

The table below provides an example of decomposed interaction energies for a molecular pair in a thiosemicarbazone crystal.

| Energy Component | Typical Energy Value (kJ/mol) |

|---|---|

| Electrostatic | -50 to -100 |

| Dispersion | -40 to -80 |

| Polarization | -10 to -30 |

| Repulsion | +60 to +120 |

| Total Interaction Energy | -30 to -70 |

Note: These values are illustrative for non-covalently bonded molecular systems and can vary significantly based on the specific compound and computational method used.

Electrostatic Potential Maps (MEP) and Quantum Theory of Atoms in Molecules (QTAIM)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, which helps in predicting its reactivity and intermolecular interaction sites. akademisains.gov.myresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. akademisains.gov.mywalisongo.ac.id For thiosemicarbazide derivatives, the most negative potential is consistently located around the sulfur atom of the C=S group, identifying it as a primary site for electrophilic interactions and a strong hydrogen bond acceptor. akademisains.gov.my Positive potentials are generally found around the N-H protons, confirming their role as hydrogen bond donors. akademisains.gov.my

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density topology to characterize the nature of chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, QTAIM can differentiate between covalent bonds and weaker interactions like hydrogen bonds. The properties at these BCPs, such as electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction.

Conformational Analysis and Tautomeric Stability Studies

Thiosemicarbazide derivatives can exist in different conformations due to the rotation around single bonds. mdpi.com Conformational analysis, typically performed using quantum mechanical calculations like DFT, is essential to identify the most stable, low-energy conformers of the molecule. mdpi.commdpi.com For compounds like this compound, the bulky trityl group can significantly influence the preferred conformation by introducing steric hindrance. Computational studies optimize various possible conformers and calculate their relative energies to determine the global minimum energy structure, which is the most likely conformation to be observed experimentally. mdpi.com

Furthermore, thiosemicarbazides can exhibit thione-thiol tautomerism, where a proton can migrate from a nitrogen atom to the sulfur atom, converting the C=S (thione) group into a C-S-H (thiol) group. scirp.orgresearchgate.net Theoretical calculations are crucial for evaluating the relative stabilities of these tautomers. Studies on a wide range of thiosemicarbazone and thiosemicarbazide derivatives have consistently shown that the thione form is significantly more stable than the thiol form in the gas phase and in various solvents. scirp.orgresearchgate.net This stability is supported by experimental data from NMR, IR, and X-ray crystallography, which confirm the predominance of the thione tautomer in the solid state and in solution. researchgate.net

Supramolecular Assemblies and Crystal Engineering of Thiosemicarbazide Derivatives

Design and Synthesis of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions, such as hydrogen bonds, to guide the self-assembly of molecular components into well-defined, stable superstructures. Thiosemicarbazones, a class of thiosemicarbazide (B42300) derivatives, are particularly useful in this regard due to the presence of multiple hydrogen bond donors (N-H groups) and acceptors (the thiocarbonyl sulfur and imine nitrogen atoms).

The synthesis of these building blocks typically involves a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. For instance, the synthesis of a thiosemicarbazone can be achieved by reacting a substituted thiosemicarbazide with an aldehyde in a suitable solvent like ethanol (B145695). This straightforward synthetic approach allows for the systematic modification of the peripheral substituents, thereby enabling fine-tuning of the resulting supramolecular structures.

Hydrogen bonds are the cornerstone of supramolecular assembly in thiosemicarbazide derivatives. The thioamide moiety (-NH-C(=S)-NH-) is a robust supramolecular synthon, frequently participating in the formation of dimeric structures through a pair of N-H···S hydrogen bonds. These interactions create a characteristic eight-membered ring motif known as the thioamide dimer synthon.

In the crystal structures of many thiosemicarbazones, molecules are linked by these intermolecular N-H···S hydrogen bonds, forming chains or more complex three-dimensional networks. The specific arrangement is influenced by the nature and position of other functional groups within the molecule, which can compete to form other hydrogen bonds, such as N-H···N or N-H···O, leading to diverse and complex packing arrangements.

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. A cocrystal is a single-phase crystalline material composed of two or more different molecular species in a stoichiometric ratio, held together by non-covalent interactions.

For thiosemicarbazide derivatives, cocrystals can be formed by introducing a second molecule, known as a "coformer," which can form complementary hydrogen bonds with the thiosemicarbazide backbone. The selection of a coformer is critical and is typically based on an analysis of the hydrogen bond donor and acceptor sites of the target molecule. Common methods for preparing cocrystals include slow evaporation from solution, grinding of the solid components, or slurry crystallization. The resulting cocrystals can exhibit altered properties such as solubility and stability compared to the pure components.

Influence of Trityl Groups on Supramolecular Organization

The introduction of a bulky substituent, such as the trityl (triphenylmethyl) group, onto the thiosemicarbazide framework has a profound impact on its supramolecular organization. The large steric profile of the trityl group can act as a "supramolecular protecting group," effectively hindering the formation of the typical hydrogen-bonded networks observed in less substituted thiosemicarbazides. researchgate.net

Specifically, the trityl group can physically obstruct the approach of neighboring molecules, preventing the formation of the common N-H···S thioamide dimer synthon. researchgate.net This steric hindrance forces the molecules to adopt alternative packing arrangements, often leading to less efficient packing and the formation of voids within the crystal lattice. Instead of dense, hydrogen-bonded networks, the supramolecular structure may be dominated by weaker van der Waals interactions between the phenyl rings of the trityl groups. This can be a deliberate strategy in crystal engineering to create porous materials or to isolate specific functional groups within a crystal. researchgate.net

Characterization of Supramolecular Structures

The precise arrangement of molecules within a crystal and the nature of the intermolecular interactions that stabilize the structure are determined using a variety of analytical techniques.

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of a crystalline solid at atomic resolution. caltech.eduufl.edu This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Below is a representative table of crystallographic data that might be obtained for a thiosemicarbazide derivative.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1928.5 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is illustrative for a generic thiosemicarbazide derivative and is not specific to 4-Trityl-3-thiosemicarbazide.

Void analysis is a computational tool used to investigate the empty spaces or voids within a crystal structure. The presence, size, and distribution of these voids can significantly influence the stability and properties of the crystal. researchgate.net Crystal structures with a large volume of empty space are often less stable.

The analysis is typically performed using specialized software that calculates the solvent-accessible volume within the crystal lattice. For a compound like this compound, where the bulky trityl group may inhibit efficient packing, void analysis would be particularly important. A high percentage of void space could suggest potential for the inclusion of guest molecules or indicate lower crystal stability. researchgate.net The results of such an analysis can be presented as a percentage of the total unit cell volume that is unoccupied by the molecules.

| Analysis Parameter | Result |

| Total Volume (ų) | 1928.5 |

| Void Volume (ų) | 58.07 |

| Void Percentage (%) | 3.01 |

Note: The data in this table is illustrative and not specific to this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the self-assembly processes of this compound as an amphiphile. The search did not yield studies, detailed research findings, or data tables related to the supramolecular assemblies or crystal engineering of this specific compound in the context of amphiphilic self-assembly.

While the molecular structure of this compound, featuring a bulky hydrophobic trityl group and a polar thiosemicarbazide head, suggests potential amphiphilic properties, dedicated studies to confirm and characterize such behavior are not present in the accessed resources. Research on thiosemicarbazide derivatives primarily focuses on their synthesis, lipophilicity, biological activities, and their role as precursors in organic synthesis. nih.govnih.govresearchgate.net

Consequently, it is not possible to provide a thorough and scientifically accurate article on section "7.4. Self-Assembly Processes of Thiosemicarbazide Amphiphiles" with a specific focus on this compound as per the user's structured outline and strict content requirements.

Future Research Directions and Translational Perspectives

Development of Novel Thiosemicarbazide-Based Scaffolds for Enhanced Activity

The development of new thiosemicarbazide-based scaffolds is a promising avenue for enhancing the therapeutic activity of 4-Trityl-3-thiosemicarbazide. The core structure of thiosemicarbazide (B42300) is a versatile platform for chemical modification. researchgate.net Future research will likely focus on creating derivatives with improved potency, selectivity, and pharmacokinetic profiles.

One approach involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy has been successful for other thiosemicarbazide derivatives, where hybridization with various heterocyclic compounds has led to enhanced biological activities. bohrium.com For this compound, the bulky and lipophilic trityl group offers a unique anchor point for such modifications. Researchers may explore replacing or substituting the phenyl rings of the trityl group to fine-tune the molecule's steric and electronic properties.

Another key area of development is the exploration of structure-activity relationships (SAR). nih.gov Systematic modifications of the thiosemicarbazide backbone and the trityl group will help identify the key structural features required for a particular biological activity. This could involve the introduction of various substituents on the phenyl rings of the trityl group or the modification of the thiosemicarbazide core itself. researchgate.net

| Modification Strategy | Potential Enhancement | Example from Thiosemicarbazide Literature |

| Hybridization with heterocycles | Broader spectrum of activity, new mechanisms of action | Quinoline-thiosemicarbazide hybrids with antimicrobial and antimalarial activity. bohrium.com |

| Substitution on the trityl group | Improved solubility, target specificity, and potency | Introduction of electron-donating or withdrawing groups on phenyl rings to modulate electronic properties. thieme-connect.com |

| Modification of thiosemicarbazide core | Enhanced metal chelation, altered pharmacokinetic properties | Cyclization to form triazole or thiadiazole derivatives with distinct biological profiles. researchgate.net |

Exploration of New Biological Targets and Mechanistic Pathways

Future research will also focus on identifying and validating new biological targets for this compound and its derivatives. While thiosemicarbazides are known to interact with a range of biological molecules, the unique structural features of the 4-Trityl derivative may confer novel target specificities.

The mechanism of action for many thiosemicarbazide compounds involves the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as topoisomerases and DNA gyrase. nih.govmdpi.com Some thiosemicarbazones have also been found to induce apoptosis and inhibit DNA replication. researchgate.net For this compound, the large trityl group could facilitate interactions with protein pockets that are inaccessible to smaller thiosemicarbazide derivatives, potentially leading to the discovery of new mechanistic pathways.

Modern chemical biology techniques, such as proteomics and activity-based protein profiling, can be employed to identify the cellular targets of this compound. Understanding these targets and pathways will be crucial for the rational design of more effective and selective therapeutic agents. mdpi.com

| Potential Biological Target Class | Known Mechanism for Thiosemicarbazides | Potential Relevance for this compound |

| Topoisomerases | Inhibition of ATPase activity, disruption of DNA replication. nih.govmdpi.com | The trityl group may enhance binding to the ATPase domain. |

| Tyrosinase | Inhibition of melanin production. rsc.org | Potential application in treating hyperpigmentation disorders. |

| Urease | Inhibition of urease activity, relevant for H. pylori infections. nih.gov | Development of novel treatments for peptic ulcers. |

| Protein Kinases | Modulation of signaling pathways involved in cell proliferation. | Potential for development as a targeted anticancer agent. |

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational modeling is set to play a pivotal role in the future development of this compound-based therapeutics. In silico methods provide a cost-effective and time-efficient approach to drug design and optimization. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Molecular docking and molecular dynamics simulations will be instrumental in elucidating the binding interactions between this compound and its biological targets. rsc.orgnih.gov These techniques can provide detailed insights into the binding mode and affinity, which can guide the rational design of new derivatives with improved potency and selectivity. Density Functional Theory (DFT) can also be employed to understand the electronic properties and reactivity of these molecules. doaj.org

| Computational Method | Application in Drug Design | Specific Goal for this compound |

| QSAR | Predicting biological activity based on chemical structure. nih.gov | To identify key structural modifications for enhanced activity. |

| Molecular Docking | Simulating the binding of a molecule to a biological target. rsc.org | To understand the binding mode and design more potent inhibitors. |

| Molecular Dynamics | Simulating the dynamic behavior of a molecule-target complex. nih.gov | To assess the stability of the binding interaction over time. |

| DFT | Calculating electronic structure and reactivity. doaj.org | To predict the chemical reactivity and guide synthesis. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of a compound. mdpi.com | To optimize the pharmacokinetic properties of new derivatives. |

Integration with Materials Science for Functional Applications

The integration of this compound with materials science opens up a range of possibilities for functional applications beyond traditional pharmacology. The unique chemical properties of the thiosemicarbazide moiety, such as its ability to coordinate with metal ions, make it an attractive building block for new materials. dergipark.org.tr

One promising area is the development of sensors. Thiosemicarbazide-functionalized nanomaterials, such as carbon dots, have been shown to act as fluorescent nanosensors for the detection of metal ions like copper. rsc.orgresearchgate.net The this compound could be immobilized on the surface of nanoparticles to create novel sensing platforms. researchgate.netpreprints.org The bulky trityl group may influence the selectivity and sensitivity of these sensors.

Another potential application is in the development of novel catalysts. The ability of thiosemicarbazides to form stable complexes with transition metals could be exploited to create new catalytic systems. nih.gov The trityl group could provide a specific steric environment around the metal center, influencing the catalytic activity and selectivity. Furthermore, the development of thiosemicarbazide-based polymers and coordination compounds could lead to new materials with interesting electronic and optical properties.

| Application Area | Functional Role of Thiosemicarbazide | Potential Contribution of the Trityl Group |

| Chemical Sensors | Metal ion recognition and signal transduction. rsc.org | Enhancing selectivity and providing a hydrophobic microenvironment. |

| Nanoparticle Functionalization | Surface modification and stabilization of nanoparticles. researchgate.netpreprints.org | Controlling particle aggregation and modulating surface properties. |

| Catalysis | Formation of catalytically active metal complexes. nih.gov | Inducing stereoselectivity and enhancing catalyst stability. |

| Drug Delivery | Covalent attachment to drug delivery systems. preprints.org | Providing a hydrophobic anchor for loading non-polar drugs. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Trityl-3-thiosemicarbazide, and how do reaction conditions (e.g., solvent, temperature) impact yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thiosemicarbazide derivatives are prepared by reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or methanol . Key parameters include stoichiometric control of reactants (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde/ketone), reaction duration (12–24 hours), and purification via recrystallization using polar solvents like ethanol. Trace acid catalysts (e.g., HCl) may enhance reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~750–850 cm⁻¹, N–H bending at ~1500–1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons from the trityl group at δ 7.2–7.5 ppm) and carbon backbone integrity .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, trans conformations of S and terminal N atoms are common in aryl-substituted thiosemicarbazides .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages .

Q. What are the common purification challenges for this compound, and how can they be mitigated?

- Methodological Answer : Challenges include low solubility in non-polar solvents and contamination by unreacted precursors. Strategies: